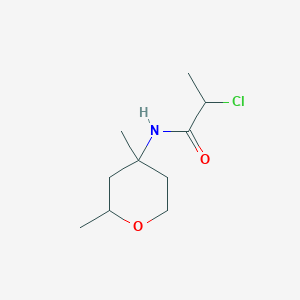
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide, also known as CDMP, is an important chemical compound that has been widely studied for its various applications in scientific research. CDMP is a highly reactive and versatile compound that can be used for a wide range of chemical reactions and synthesis processes.
Mécanisme D'action
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide acts as a potent inhibitor of various enzymes, including cholinesterases and acyltransferases. It has been shown to modulate the activity of these enzymes by binding to their active sites and interfering with their normal function. 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has also been shown to exhibit antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi.
Biochemical and Physiological Effects:
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including acetylcholine and dopamine, which play important roles in the central nervous system. 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has also been shown to affect the levels of various cytokines and chemokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has several advantages for use in lab experiments. It is a highly reactive and versatile compound that can be used for a wide range of chemical reactions and synthesis processes. It is also readily available and relatively inexpensive. However, 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has some limitations, including its high reactivity, which can make it difficult to handle, and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide. One area of research is the development of new synthetic methods for 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide, including its use as an anti-cancer agent or anti-inflammatory drug. Additionally, the study of the mechanism of action of 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide and its effects on various biological systems could lead to the development of new drugs and therapies.
Méthodes De Synthèse
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide can be synthesized through a simple and efficient process using readily available starting materials. The synthesis involves the reaction of 2,4-dimethyloxan-4-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide.
Applications De Recherche Scientifique
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has been extensively studied for its applications in various scientific research fields. It has been used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide has also been used as a starting material for the synthesis of biologically active compounds, such as anti-cancer agents and anti-inflammatory drugs.
Propriétés
IUPAC Name |
2-chloro-N-(2,4-dimethyloxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-7-6-10(3,4-5-14-7)12-9(13)8(2)11/h7-8H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFCWLVJPLGIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

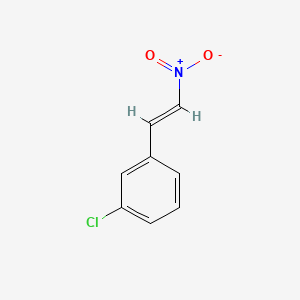
![1,7-diisopentyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2826076.png)
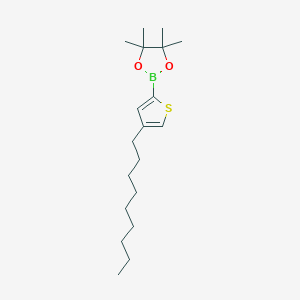
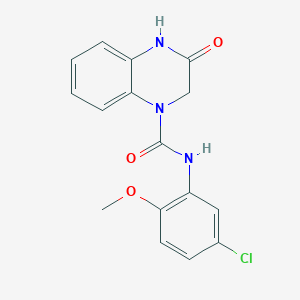
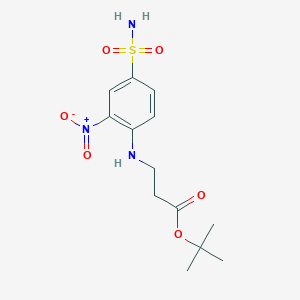
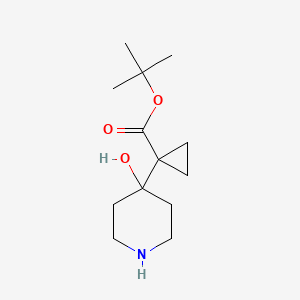
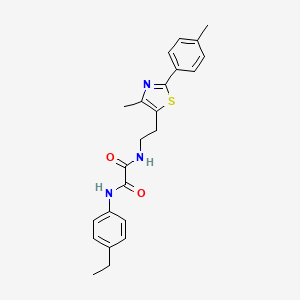
![N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2826089.png)

![2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826092.png)

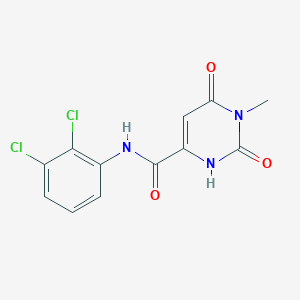
![6-[4-(2-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2826095.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)